1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea
Description
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea (CAS: 326815-32-1) is a thiourea derivative featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl group and a 2,3-dichlorophenyl substituent. Its molecular formula is C₁₄H₉Cl₃F₃N₃S, with a molecular weight of 414.66 g/mol .
Properties
Molecular Formula |
C14H9Cl3F3N3S |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(2,3-dichlorophenyl)thiourea |
InChI |
InChI=1S/C14H9Cl3F3N3S/c15-8-2-1-3-10(12(8)17)23-13(24)22-6-11-9(16)4-7(5-21-11)14(18,19)20/h1-5H,6H2,(H2,22,23,24) |
InChI Key |
QSKXHXPOTMYIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with 2,3-dichloroaniline in the presence of a thiourea reagent. The reaction conditions may include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s thiourea functionality and halogenated substituents enable diverse reactivity:
Nucleophilic Substitution
-
Mechanism : The thiourea group (–NH–C(=S)–NH₂) reacts with electrophiles (e.g., alkyl halides) to form thioamides.
-
Example : Reaction with methyl iodide yields methylthiourea derivatives .
Hydrolysis
-
Thiourea to urea : Acidic or basic hydrolysis converts the thione group to urea analogs.
-
Implications : Alters biological activity, as urea derivatives may exhibit different pharmacokinetics .
Alkylation
-
Reaction : The pyridine ring’s chloromethyl group undergoes alkylation with amines or alcohols.
-
Use Case : Generates derivatives with modified lipophilicity for agrochemical applications .
Biological Activity and Interactions
Preliminary studies suggest the compound’s reactivity and halogenation enhance its biological utility:
Antimicrobial Potential
-
Gram-positive bacteria : Exhibits inhibition via thione-mediated disruption of cell membranes .
-
Biofilm inhibition : Dichlorophenyl substitutions may enhance activity against Escherichia coli biofilms .
Kinase/Phosphatase Inhibition
-
Mechanism : Trifluoromethyl and chloro groups enable binding to enzyme active sites, potentially modulating signaling pathways .
Structural Comparison with Analogues
| Compound | Key Features | Unique Attributes |
|---|---|---|
| 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea | Trifluoromethyl-pyridine + dichlorophenyl | Dual halogenation for enhanced reactivity |
| 1-(4-Chlorophenyl)thiourea | Simple phenyl group | Lacks trifluoromethyl substitution |
| N,N-Diethylthiourea | Aliphatic amines | No aromatic rings or halogens |
Challenges in Reaction Optimization
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structural features.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Key Observations:
Electron Effects: The 2,3-dichlorophenyl group in the parent compound provides strong electron-withdrawing effects, enhancing electrophilic reactivity compared to electron-donating groups (e.g., dimethylamino, methoxy) in analogs . Trifluoromethyl (CF₃) and chloro (Cl) groups increase metabolic stability and resistance to oxidation .
Lipophilicity and Solubility: The 2,3-dichlorophenyl derivative is highly lipophilic, favoring membrane permeability but limiting aqueous solubility. 4-Methoxyphenyl and 4-(dimethylamino)phenyl analogs exhibit improved solubility due to polar substituents .
Hydrogen Bonding and Conformation: Compounds with methoxy or carbonyl groups (e.g., 3-chlorobenzoyl) form intramolecular hydrogen bonds, stabilizing specific conformations .
Biological Activity
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea is a synthetic compound with potential biological activities, particularly in the pharmaceutical field. Thiourea derivatives are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and antiviral activities. This article reviews the biological activity of this specific thiourea derivative based on various studies and findings.
The compound's chemical structure can be described by its molecular formula with a molecular weight of approximately 377.069 g/mol. The presence of chlorine and trifluoromethyl groups contributes to its lipophilicity and biological activity.
Antibacterial Activity
Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures to 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea demonstrated effective inhibition against various bacterial strains.
Table 1: Antibacterial Activity of Thiourea Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.02 µg/mL |
| Compound B | Escherichia coli | 0.05 µg/mL |
| Compound C | Pseudomonas aeruginosa | 0.03 µg/mL |
The MIC values for related thiourea derivatives suggest that structural modifications can enhance antibacterial potency. The incorporation of halogen atoms like chlorine has been linked to increased activity against gram-positive bacteria due to better interaction with bacterial cell walls .
Anticancer Activity
Thiourea derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase enzymes and disruption of cellular signaling pathways.
Case Study:
A study conducted on a series of thiourea derivatives revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .
The biological activity of thiourea derivatives is often attributed to their ability to form hydrogen bonds and interact with biomolecules such as proteins and nucleic acids. The presence of functional groups in the structure allows these compounds to bind effectively to target sites, leading to their therapeutic effects.
- Antibacterial Mechanism : Thioureas can interact with bacterial surface components, disrupting cell wall integrity and inhibiting growth.
- Anticancer Mechanism : These compounds may induce cell cycle arrest and apoptosis through the modulation of signaling pathways involved in cell proliferation and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
